molecular formula C14H16ClN3O B1673073 JNJ-7777120 CAS No. 459168-41-3

JNJ-7777120

Cat. No.: B1673073
CAS No.: 459168-41-3
M. Wt: 277.75 g/mol
InChI Key: HUQJRYMLJBBEDO-UHFFFAOYSA-N
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Description

JNJ-7777120 is a synthetic compound developed by Johnson & Johnson Pharmaceutical Research & Development. It acts as a potent and selective antagonist at the histamine H4 receptor. This compound has demonstrated significant anti-inflammatory effects and has been shown to be superior to traditional antihistamines in the treatment of pruritus (itching) .

Preparation Methods

The synthesis of JNJ-7777120 involves the coupling of 5-chloroindole-2-carboxylic acid with 4-methylpiperazine. This reaction is typically carried out in the presence of coupling reagents such as 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium (HATU), 1-hydroxy-7-azabenzotriazole (HOAT), and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) . Industrial production methods for this compound have not been extensively documented, but the described synthetic route is efficient and yields a high-purity product.

Chemical Reactions Analysis

JNJ-7777120 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the indole and piperazine moieties. Common reagents used in these reactions include various nucleophiles and electrophiles. The major products formed from these reactions are typically derivatives of the original compound with modifications at the indole or piperazine rings .

Scientific Research Applications

Inflammatory Diseases

  • Asthma : In murine models of asthma, JNJ-7777120 significantly reduced inflammatory markers. Administration of the compound resulted in decreased eosinophil infiltration in bronchoalveolar lavage fluids and reduced serum concentrations of anti-ovalbumin IgE . The compound's effects were more pronounced when administered during the provocation phase rather than sensitization .
  • Dermatitis : this compound demonstrated antipruritic effects in models of contact dermatitis, where it reduced symptoms associated with skin inflammation . In a study involving croton oil-induced ear inflammation in mice, this compound inhibited polymorphonuclear leukocyte infiltration in a dose-dependent manner .
  • Ischemic Injury : Chronic administration of this compound post-ischemia reduced brain damage and improved neurological outcomes in animal models, suggesting its potential for neuroprotective applications .

Neurological Disorders

Research indicates that this compound may influence glutamatergic signaling, which is critical in mood regulation and depression. In a mild stress model with rats, treatment with this compound increased locomotor activity and reduced immobility time in forced swimming tests, suggesting antidepressant-like effects . The compound also enhanced gene expression related to glutamate transporters, indicating a possible mechanism for its effects on mood disorders .

Efficacy Data

The efficacy of this compound across various studies can be summarized as follows:

Condition Model Used Key Findings
AsthmaMurine modelReduced eosinophil infiltration and IgE levels
Contact DermatitisMurine modelsAntipruritic effects observed
Ischemic Brain InjuryChronic treatment post-ischemiaReduced brain damage and improved neurological function
DepressionMild stress rat modelIncreased locomotor activity; decreased immobility time

Clinical Implications

While this compound has shown promise in preclinical studies, further clinical trials are necessary to evaluate its safety and efficacy in humans. The compound's ability to selectively target the H4 receptor positions it as a potential candidate for treating various allergic and inflammatory conditions, as well as mood disorders.

Mechanism of Action

JNJ-7777120 exerts its effects by selectively antagonizing the histamine H4 receptor. This receptor is involved in the mediation of inflammatory and immune responses. By blocking the histamine H4 receptor, this compound inhibits the migration of mast cells and neutrophils, thereby reducing inflammation and pruritus .

Comparison with Similar Compounds

Similar compounds to JNJ-7777120 include JNJ-39758979 and toreforant. Both of these compounds are also selective histamine H4 receptor antagonists and have shown anti-inflammatory and anti-pruritic activities. this compound is unique in its specific chemical structure, which includes a 5-chloroindole moiety and a 4-methylpiperazine group . This structural uniqueness contributes to its specific pharmacological profile and its effectiveness in certain therapeutic applications.

Biological Activity

JNJ-7777120 is a selective antagonist of the histamine H4 receptor (H4R), which has garnered attention due to its potential therapeutic applications in treating various inflammatory conditions. This compound has shown significant biological activity, particularly in models of asthma, dermatitis, and other inflammatory diseases. Below is a detailed examination of its biological activity, supported by data tables and case studies.

  • Chemical Name : 1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine
  • Molecular Formula : C14H16ClN3O
  • Purity : ≥98%
  • Affinity : Ki = 4.5 nM for H4R
  • Selectivity : >1000-fold for H4R over other histamine receptors .

This compound acts primarily by antagonizing the H4 receptor, which is predominantly expressed in immune cells and plays a crucial role in mediating inflammatory responses. The compound has demonstrated the ability to inhibit chemotaxis of eosinophils and mast cells, key players in allergic responses and asthma .

In Vitro Studies

This compound has been evaluated in various in vitro settings, demonstrating its potent antagonistic effects:

  • Eosinophil Chemotaxis : Inhibition with an IC50 of 86 nM for human eosinophils and 40 nM for murine bone marrow mast cells .
  • Histamine Inhibition : It showed functional antagonistic activity in cellular assays, evidenced by a pA2 value of 8.1 .

In Vivo Studies

Numerous animal models have been utilized to assess the efficacy of this compound:

  • Asthma Models :
    • In a murine model sensitized with ovalbumin, this compound significantly reduced serum IgE levels and inflammatory infiltrates in lung tissues. The compound's administration during provocation led to a 75% reduction in eosinophil counts compared to controls .
  • Dermatitis Models :
    • In models of contact dermatitis induced by haptens (TDI or DNCB), this compound exhibited antipruritic effects, reducing itch responses effectively .
  • Ischemic Stroke Models :
    • Chronic administration (1 mg/kg, i.p., twice daily for 7 days) in a rat model of focal ischemia showed that this compound reduced neurological deficits and ischemic damage while decreasing pro-inflammatory cytokines like IL-1β and TNF-α .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Study TypeModel DescriptionKey Findings
In VitroEosinophil ChemotaxisIC50 = 86 nM (human); IC50 = 40 nM (murine)
In VivoOvalbumin-induced asthmaReduced IgE levels; 75% reduction in eosinophils
In VivoContact DermatitisSignificant antipruritic effects
In VivoFocal IschemiaReduced ischemic damage; decreased IL-1β and TNF-α

Case Study 1: Asthma Induction

In a study where asthma was induced via ovalbumin sensitization, this compound was administered at different stages. Results indicated that the timing of administration influenced its efficacy; application during provocation was more effective than during sensitization .

Case Study 2: Neuroprotection

Chronic treatment with this compound post-focal ischemia demonstrated neuroprotective effects, including reduced microglial activation and improved neurological outcomes. These findings suggest that H4R antagonism may be beneficial in managing neuroinflammation following ischemic events .

Q & A

Basic Research Questions

Q. How can researchers confirm the selectivity of JNJ-7777120 for the histamine H4 receptor (H4R) over other histamine receptor subtypes?

To validate selectivity, use radioligand binding assays with recombinant human H1R, H2R, H3R, and H4R. This compound exhibits a Ki of 4.5 nM for H4R and >1,000-fold selectivity over H1R/H2R/H3R . Functional assays (e.g., cAMP or calcium flux) in transfected cell lines further confirm subtype specificity. Cross-reactivity screening against 50+ unrelated GPCRs, ion channels, and enzymes is also recommended to exclude off-target effects .

Q. What experimental models are suitable for assessing this compound’s efficacy in vivo?

  • Mast cell migration models : Measure histamine-induced chemotaxis in mouse bone marrow-derived mast cells (BMMCs) or tracheal mast cells .
  • Zymosan-induced peritonitis : Quantify neutrophil infiltration in mice, a mast cell-dependent inflammation model where this compound shows significant inhibition .
  • Itch response models : Evaluate scratching behavior in mice induced by compound 48/80 or fluorescein isothiocyanate (FITC), where H4R antagonism reduces pruritus .

Q. What are the solubility and stability considerations for this compound in preclinical studies?

this compound has poor aqueous solubility (<1 mg/mL) but dissolves well in DMSO (56 mg/mL). For in vivo dosing, prepare stock solutions in DMSO and dilute in saline or vehicle (e.g., 5% Tween-80). Stability: Store at -20°C (solid) or -80°C (DMSO solutions); avoid repeated freeze-thaw cycles. Shelf life: ≥1 year for solids, 6 months for solutions .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s agonist/antagonist activity in different experimental systems?

this compound exhibits biased signaling depending on the cellular context. For example:

  • Inverse agonism : Observed in osteosarcoma cell lines with constitutive H4R activity .
  • Partial β-arrestin agonism : Activates β-arrestin-mediated pathways (e.g., MAPK) while antagonizing Gαi signaling . Methodological resolution : Use multiple assays (e.g., GTPγS binding for G-protein activity, β-arrestin recruitment assays) and compare results across species orthologs (human vs. rodent H4R) .

Q. What strategies mitigate species-specific discrepancies in this compound’s pharmacokinetics and efficacy?

  • Bioavailability differences : Rats show 30% oral bioavailability vs. 100% in dogs. Adjust dosing regimens based on species-specific PK studies (e.g., half-life = 3 hours in both species) .
  • Functional variability : Mouse/rat H4R may exhibit divergent ligand responses. Use humanized H4R transgenic models or validate findings with species-matched receptor constructs .

Q. How can adrenal toxicity observed in rats and dogs during chronic this compound administration inform translational research?

Adrenal cortical toxicity in rodents and dogs (e.g., vacuolation) highlights the need for longitudinal histopathology in preclinical trials. Monitor cortisol levels and adrenal gland weight changes. Consider alternative H4R antagonists (e.g., JNJ-39758979) with improved safety profiles, though these may still require vigilance for hematological adverse effects (e.g., neutropenia) .

Q. Methodological Guidelines for Data Interpretation

  • Bias analysis : When comparing in vitro and in vivo data, account for this compound’s β-arrestin bias, which may skew pathway-specific outcomes .
  • Dose optimization : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to align in vitro IC50 values (e.g., 4.5 nM) with effective plasma concentrations in vivo .
  • Contradictory inflammation results : Resolve pro-inflammatory vs. anti-inflammatory effects by profiling cytokine release (e.g., IL-12 suppression in monocytes vs. neutrophil inhibition in peritonitis) .

Properties

IUPAC Name

(5-chloro-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-17-4-6-18(7-5-17)14(19)13-9-10-8-11(15)2-3-12(10)16-13/h2-3,8-9,16H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQJRYMLJBBEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963461
Record name (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone
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Molecular Weight

277.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459168-41-3
Record name (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone
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Record name 1-((5-chloro-1H-indol-2-yl)carbonyl)-4-methylpiperazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone
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Record name JNJ7777120
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Record name JNJ-7777120
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Synthesis routes and methods

Procedure details

A mixture of 5-chloroindole-2-carboxylic acid (0.234 g), HATU (0.569 g), HOAT (0.203 g) and N,N-diisopropylethylamine (0.191 mL) in DMF (0.6 mL) was treated with N-methylpiperazine (0.1 mL) stirred at ambient temperature for 48 h then concentrated under reduced pressure. The residue was dissolved in ethyl acetate, washed with 1 M hydrochloric acid, saturated sodium hydrogen carbonate solution and then brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified via silica gel chromatography (3-10% 2 M ammonia in methanol/dichloromethane) to give the title compound (0.18 g). 1H NMR (400 MHz, CDCl3): δ 9.60 (br s, 1H), 7.65 (d, J=1.5 Hz, 1H), 7.40 (d, J=8.6 Hz, 1H), 7.29 (d, J=2.0 Hz, 1H), 7.26 (d, 1.8 Hz, 1H), 6.76 (d, J=1.5 Hz, 1H), 4.0 (br m, 4H), 2.56 (t, J=5.1 Hz, 4H), 2.41 (s, 3H). Analysis: Calc'd for C14H16ClN3O; C, 60.54; H, 5.81; N, 15.13; Found: C, 59.99; H, 5.94; N, 18.87.
Quantity
0.234 g
Type
reactant
Reaction Step One
Name
Quantity
0.569 g
Type
reactant
Reaction Step One
Name
Quantity
0.203 g
Type
reactant
Reaction Step One
Quantity
0.191 mL
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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